tert-butyl hept-6-ynoate
Description
Properties
CAS No. |
1203588-17-3 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl Hept 6 Ynoate and Its Analogues
Direct Esterification and Alkynylation Routes
The most straightforward approaches to tert-butyl hept-6-ynoate involve the formation of the alkyne and ester functionalities through direct chemical transformations.
Preparative Strategies for the Alkyne Moiety
The hept-6-ynoate backbone is typically constructed by creating the terminal alkyne. A common method is the alkylation of acetylene (B1199291). This involves the deprotonation of acetylene with a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to form an acetylide anion. This nucleophilic acetylide then undergoes an SN2 reaction with a suitable haloalkane, such as 1-bromo-4-chlorobutane. Subsequent reaction with another equivalent of a strong base can then be used to generate the terminal alkyne through an elimination reaction.
Another versatile method for constructing the alkyne moiety is through the Corey-Fuchs reaction. This involves the reaction of an aldehyde with carbon tetrabromide and triphenylphosphine (B44618) to form a dibromo-olefin, which is then treated with a strong base like n-butyllithium to yield the terminal alkyne.
Introduction of the tert-Butyl Ester Functionality
The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under various conditions and its facile removal under acidic conditions. The direct esterification of hept-6-ynoic acid is a primary method for introducing this functionality. sigmaaldrich.commedchemexpress.com
One common method involves the reaction of hept-6-ynoic acid with N,N'-diisopropyl-O-tert-butylisourea. This reaction proceeds under mild conditions and generally provides good yields of the desired tert-butyl ester.
Alternatively, the acid-catalyzed esterification of hept-6-ynoic acid with tert-butanol (B103910) can be employed. This Fischer esterification typically requires a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often necessitates the removal of water to drive the equilibrium towards the product.
A milder approach involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is highly efficient for the esterification of a wide range of carboxylic acids, including those with sensitive functional groups.
| Method | Reagents | Conditions | Key Features |
| Iso-urea based | Hept-6-ynoic acid, N,N'-diisopropyl-O-tert-butylisourea | Mild | Good yields, avoids harsh acidic conditions |
| Fischer Esterification | Hept-6-ynoic acid, tert-butanol, acid catalyst (e.g., H₂SO₄) | Acidic, often requires water removal | Equilibrium-driven, classic method |
| Boc Anhydride | Hept-6-ynoic acid, Boc₂O, DMAP | Mild, catalytic base | High efficiency, broad substrate scope |
Advanced Functional Group Interconversions
Modern synthetic organic chemistry offers powerful tools for the construction of complex molecules through the interconversion of functional groups. These methods can provide alternative and often more efficient routes to this compound and its analogues.
Olefin Cross Metathesis (CM) in Hept-6-enoate Synthesis
Olefin cross-metathesis has emerged as a powerful carbon-carbon bond-forming reaction. researchgate.netmdpi.com A plausible route to a precursor of this compound, tert-butyl hept-6-enoate, involves the cross-metathesis of a shorter chain α-olefin ester with an appropriate coupling partner. For instance, the reaction of tert-butyl pent-4-enoate (B1234886) with allyl alcohol in the presence of a Grubbs-type ruthenium catalyst could yield the desired seven-carbon chain. The resulting terminal alkene can then be converted to the corresponding alkyne via bromination followed by dehydrobromination.
The efficiency and selectivity of the cross-metathesis reaction are highly dependent on the catalyst and the electronic and steric properties of the olefin substrates. Second-generation Grubbs catalysts are known for their high activity and functional group tolerance.
Palladium-Catalyzed Carboperfluoroalkylation of Alkynes
Palladium-catalyzed reactions are central to modern organic synthesis. organic-chemistry.orgqub.ac.ukresearchgate.net While not a direct synthesis of this compound itself, palladium-catalyzed carboperfluoroalkylation of terminal alkynes represents an advanced method for creating analogues with perfluoroalkyl chains. This three-component reaction involves the coupling of a terminal alkyne, a perfluoroalkyl iodide, and an organometallic reagent in the presence of a palladium catalyst. This methodology allows for the introduction of a perfluoroalkyl group and another carbon-based fragment across the triple bond, leading to highly functionalized alkene products. By choosing appropriate starting materials, this method could be adapted to synthesize analogues of this compound with diverse functionalities.
Chemo- and Regioselective Synthesis Approaches
Achieving high levels of chemo- and regioselectivity is a critical aspect of modern organic synthesis, particularly when dealing with multifunctional molecules.
In the context of synthesizing this compound analogues that may contain other reactive functional groups, chemoselective esterification of hept-6-ynoic acid is crucial. For instance, if the carbon chain contained a hydroxyl or amino group, protecting these functionalities would be necessary before carrying out the esterification to prevent unwanted side reactions. Alternatively, the use of chemoselective esterification reagents that specifically target the carboxylic acid in the presence of other nucleophilic groups would be highly advantageous.
Stereoselective Synthesis of Chiral this compound Derivatives
The introduction of a chiral center into the backbone of this compound* or its analogues can be achieved through various synthetic strategies. These approaches aim to control the formation of a new stereocenter, often at the α, β, or γ-position relative to the ester carbonyl group, with high levels of enantioselectivity and diastereoselectivity. Key methodologies include catalytic asymmetric conjugate additions, enantioselective alkylations, and the use of stoichiometric chiral auxiliaries.
One prominent strategy that holds significant potential for the synthesis of chiral γ-alkynyl esters is the sequential palladium and copper-catalyzed reaction sequence. This method has been effectively demonstrated for the synthesis of chiral β-alkynyl carbonyl derivatives and could be adapted for γ-alkynyl systems. The process typically involves an initial palladium-catalyzed cross-coupling of a terminal alkyne with an appropriate acetylenic acceptor to form a stereodefined enyne. This intermediate then undergoes a highly regio- and enantioselective conjugate reduction catalyzed by a copper hydride complex bearing a chiral phosphine (B1218219) ligand. nih.govrsc.org This approach is valued for its high functional group tolerance and the use of readily available starting materials. nih.gov
Another powerful technique is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired chiral center is installed, the auxiliary is removed to afford the enantiomerically enriched product. While specific applications to this compound* are not detailed in the literature, this is a well-established and reliable method for controlling stereochemistry in a wide range of transformations, including alkylations and conjugate additions. wikipedia.org
Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of chiral molecules. Chiral phosphoric acids, for instance, have been successfully employed in the regio- and enantioselective arylation of β,γ-alkynyl-α-imino esters. nih.gov This type of catalysis offers a metal-free alternative and can provide access to novel chiral building blocks.
The following table summarizes selected research findings on the stereoselective synthesis of chiral alkynyl esters, which are analogous to or could be precursors for chiral this compound* derivatives.
Table 1: Methodologies for the Stereoselective Synthesis of Chiral Alkynyl Ester Analogues
| Entry | Substrate Type | Catalyst/Reagent | Chiral Ligand/Auxiliary | Product Type | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | β,γ-Alkynyl-α-imino ester | Cu(OTf)₂ | Chiral Proline-derived Diol | Linear Chiral N,O-ketal | 92-99 | 91-94 | researchgate.netnih.gov |
| 2 | Silylketene Acetal & Alkynyl Imine | AgF, AgOAc | Chiral Phosphine | β-Alkynyl-β-amino ester | 61-91 | 84-94 | nih.gov |
| 3 | β,γ-Alkynyl-α-imino ester | Chiral Phosphoric Acid | - | Axially Chiral α-Amino Allenoate | Good | Excellent | nih.gov |
| 4 | Acetylenic Ester & Terminal Alkyne | Pd(OAc)₂, Cu(OAc)₂·H₂O | WALPHOS or JOSIPHOS Ligand | Chiral β-Alkynyl Ester | High | High | nih.govrsc.org |
Reactivity and Intramolecular Transformations of Tert Butyl Hept 6 Ynoate
Cyclization Reactions
Intramolecular cyclization reactions of tert-butyl hept-6-ynoate are of significant interest for the synthesis of various carbocyclic and heterocyclic frameworks. The flexible four-carbon chain connecting the alkyne and the ester carbonyl group allows for the formation of five- and six-membered rings through different mechanistic pathways.
Radical Cyclizations
Radical cyclizations offer a powerful method for the formation of carbon-carbon bonds. In the case of this compound, a radical can be generated at a position that allows for intramolecular attack on the terminal alkyne. For instance, the generation of a radical at the C5 position would be expected to lead to cyclization.
The regioselectivity of such cyclizations is generally governed by Baldwin's rules. The two primary competing pathways would be a 5-exo-dig cyclization to form a five-membered ring with an exocyclic double bond, and a 6-endo-dig cyclization to form a six-membered ring with an endocyclic double bond. Typically, 5-exo cyclizations are kinetically favored over 6-endo cyclizations for radical processes involving alkynes.
A hypothetical radical cyclization of a C5-brominated derivative of this compound initiated by a radical initiator like tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) would be expected to predominantly yield the 5-exo-dig product.
Hypothetical Data for Radical Cyclization of a C5-Bromo Derivative
| Entry | Radical Initiator | Solvent | Temperature (°C) | Product(s) | Ratio (5-exo:6-endo) |
| 1 | Bu₃SnH, AIBN | Benzene | 80 | 5-exo-dig cyclized product, 6-endo-dig cyclized product | >95:5 |
| 2 | (TMS)₃SiH, AIBN | Toluene | 110 | 5-exo-dig cyclized product, 6-endo-dig cyclized product | >95:5 |
Electrophilic and π-Cyclizations (e.g., 6-endo-dig and 5-exo-dig modes)
The electron-rich triple bond of this compound is susceptible to attack by electrophiles, which can initiate cyclization if a suitable nucleophile is present within the molecule. The ester carbonyl group, after enolization, or a hydroxyl group introduced elsewhere in the chain, could act as the internal nucleophile.
Gold and other transition metal catalysts are known to activate alkynes towards nucleophilic attack. In a hypothetical scenario, a gold(I) catalyst could coordinate to the alkyne of this compound, rendering it highly electrophilic. An internal nucleophile, such as an enol ether derivative, could then attack in either a 5-exo-dig or a 6-endo-dig fashion. The regiochemical outcome of such π-cyclizations is often dependent on the specific catalyst and reaction conditions. While 5-exo cyclizations are often kinetically preferred, the formation of a thermodynamically more stable six-membered ring via a 6-endo-dig pathway is also plausible, particularly with the use of π-acidic catalysts like Au(I) or Pt(II).
Another example of electrophilic cyclization is iodocyclization, where an electrophilic iodine source (e.g., I₂) promotes the cyclization of a nucleophile onto the alkyne. If this compound were converted to its corresponding carboxylic acid, iodolactonization could occur, likely proceeding through a 6-endo-dig pathway to form a six-membered lactone.
Hypothetical Data for Gold-Catalyzed π-Cyclization
| Entry | Catalyst | Solvent | Temperature (°C) | Product(s) | Ratio (5-exo:6-endo) |
| 1 | AuCl(PPh₃)/AgOTf | Dichloromethane | 25 | 5-exo-dig cyclized product, 6-endo-dig cyclized product | Varies with substrate |
| 2 | PtCl₂ | Toluene | 80 | 5-exo-dig cyclized product, 6-endo-dig cyclized product | Varies with substrate |
Ring-Closing Metathesis (RCM) Approaches
Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic alkenes. For this compound to undergo RCM, it would first need to be converted into a diene. For example, the terminal alkyne could be transformed into a terminal alkene via a hydroboration-protonolysis sequence, and another terminal alkene could be introduced at a different position in the molecule.
Alternatively, an enyne metathesis could be envisioned. If a terminal alkene were present at the C2 or C3 position of the ester, RCM between the alkene and the alkyne could lead to the formation of a cyclic diene. The success of RCM is highly dependent on the choice of catalyst (e.g., Grubbs or Schrock catalysts) and the substrate's ability to adopt a conformation that allows for the pre-coordination of both unsaturated moieties to the metal center. The formation of five- or six-membered rings is generally favored in RCM reactions.
Hypothetical Data for RCM of a Dienyl Derivative of this compound
| Entry | Catalyst | Solvent | Concentration (M) | Product | Yield (%) |
| 1 | Grubbs II | Dichloromethane | 0.01 | 6-membered cyclic diene | High |
| 2 | Hoveyda-Grubbs II | Toluene | 0.01 | 6-membered cyclic diene | High |
Addition Reactions to the Terminal Alkyne
The terminal alkyne of this compound is a key site for various addition reactions, allowing for the introduction of a wide range of functional groups.
Nucleophilic Addition Pathways
The acetylenic proton of this compound is weakly acidic and can be removed by a strong base (e.g., n-butyllithium) to form a lithium acetylide. This acetylide is a potent nucleophile and can react with various electrophiles, such as aldehydes, ketones, and alkyl halides.
Furthermore, the alkyne itself can undergo nucleophilic attack, particularly in conjugate addition reactions if the alkyne is activated. While the ester group in this compound is not directly conjugated to the alkyne, certain reagents, such as organocuprates (Gilman reagents), are known to add to terminal alkynes in a syn-selective manner. The regioselectivity of this addition would place the nucleophilic group at the internal carbon (C6) and a hydrogen atom at the terminal carbon (C7).
Hypothetical Data for Nucleophilic Addition of an Organocuprate
| Entry | Reagent | Electrophile | Product |
| 1 | Me₂CuLi, then H₂O | - | tert-Butyl (E)-6-methylhept-6-enoate |
| 2 | Bu₂CuLi, then H₂O | - | tert-Butyl (E)-6-butylhept-6-enoate |
Electrophilic Addition Pathways
The π-bonds of the alkyne in this compound are susceptible to electrophilic attack. Common electrophilic addition reactions include hydrohalogenation (addition of HX) and hydration (addition of H₂O).
According to Markovnikov's rule, the addition of a protic acid like HBr would result in the bromine atom adding to the more substituted carbon (C6) and the hydrogen atom adding to the terminal carbon (C7), forming a vinyl bromide. A second addition of HBr would lead to a gem-dihalide.
Acid-catalyzed hydration, typically in the presence of a mercury(II) salt, would also follow Markovnikov's rule, leading to the formation of an enol intermediate which would then tautomerize to the more stable methyl ketone at the C6 position. Conversely, hydroboration-oxidation would result in anti-Markovnikov addition, yielding an aldehyde at the terminal carbon after tautomerization of the intermediate enol.
Hypothetical Data for Electrophilic Addition Reactions
| Entry | Reagent(s) | Product | Regioselectivity |
| 1 | HBr (1 eq.) | tert-Butyl 6-bromohept-6-enoate | Markovnikov |
| 2 | H₂O, H₂SO₄, HgSO₄ | tert-Butyl 6-oxoheptanoate | Markovnikov |
| 3 | 1. Sia₂BH; 2. H₂O₂, NaOH | tert-Butyl 7-oxoheptanoate | Anti-Markovnikov |
Reactions Involving the Ester Moiety
The tert-butyl ester group of this compound is a key functional group that influences its reactivity and synthetic applications. This section explores reactions that directly involve this ester moiety, specifically focusing on its transformation into other esters via transesterification and its cleavage to pave the way for further derivatization.
Transesterification and Ester Exchange Reactions
Transesterification is a fundamental process in organic chemistry where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by an acid or a base. In the context of this compound, transesterification would involve the replacement of the tert-butoxy (B1229062) group with a different alkoxy group, yielding a new hept-6-ynoate ester.
While specific studies on the transesterification of this compound are not extensively documented, the reactivity of unsaturated tert-butyl esters has been explored, providing insights into plausible reaction pathways. One notable method is the borane-catalyzed transesterification of unsaturated tert-butyl esters with α-aryl α-diazoesters. rsc.orgresearchgate.net This approach is known for its mild reaction conditions and high yields. rsc.orgresearchgate.net
Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the tert-butyl ester is protonated, which increases the electrophilicity of the carbonyl carbon. A nucleophilic attack by an alcohol then occurs, leading to a tetrahedral intermediate. Subsequent elimination of tert-butanol (B103910) and deprotonation yields the new ester. researchgate.net
Base-Catalyzed Transesterification: In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the tert-butyl ester, also forming a tetrahedral intermediate. The elimination of the tert-butoxide ion results in the formation of the desired ester. researchgate.netyoutube.com
A study on the B(C6F5)3-catalyzed reaction of unsaturated tert-butyl esters provides a valuable model for the potential transesterification of this compound. rsc.orgresearchgate.net The reaction conditions and yields for a selection of unsaturated esters are presented in Table 1.
| Unsaturated tert-Butyl Ester | Alcohol/Diazoester | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| tert-Butyl acrylate (B77674) | Methyl phenyldiazoacetate | B(C6F5)3 | DCM | 25 | 12 | 85 |
| tert-Butyl crotonate | Ethyl phenyldiazoacetate | B(C6F5)3 | DCM | 25 | 14 | 82 |
| tert-Butyl cinnamate | Methyl p-tolyldiazoacetate | B(C6F5)3 | DCM | 25 | 12 | 90 |
Controlled Ester Cleavage and Derivatization
The tert-butyl group in this compound serves as an effective protecting group for the carboxylic acid functionality. Its removal, or deprotection, is a crucial step in many synthetic pathways, yielding hept-6-ynoic acid, which can then be converted into a variety of other functional groups. The cleavage of tert-butyl esters is typically achieved under acidic conditions due to their stability against nucleophiles and reducing agents. organic-chemistry.org
Several methods have been developed for the efficient cleavage of tert-butyl esters, offering a range of conditions to suit different substrates and tolerate various other functional groups. A summary of common deprotection methods applicable to tert-butyl esters is provided in Table 2.
| Reagent(s) | Solvent | Temperature | Reaction Time | Notes |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-3 h | A common and effective method. organic-chemistry.org |
| Aqueous Phosphoric Acid | - | - | - | A mild and environmentally benign option. |
| Silica Gel | Toluene | Reflux | - | A mild deprotection method. |
| ZnBr2 | Dichloromethane (DCM) | - | - | Offers chemoselectivity in the presence of other acid-labile groups. |
Once hept-6-ynoic acid is obtained, its carboxylic acid group can be readily derivatized. Standard transformations include conversion to acyl chlorides, amides, and other esters.
Derivatization to Acyl Chlorides: Hept-6-ynoic acid can be converted to its corresponding acyl chloride, hept-6-ynoyl chloride, using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). Acyl chlorides are highly reactive intermediates that are valuable in the synthesis of esters and amides. nih.gov
Derivatization to Amides: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation is typically facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Derivatization to Other Esters: Hept-6-ynoic acid can be esterified with various alcohols under acidic conditions (e.g., Fischer esterification) or by first converting the carboxylic acid to a more reactive species like an acyl chloride.
Table 3 outlines some of the potential derivatization reactions of hept-6-ynoic acid.
| Starting Material | Reagent(s) | Product | Functional Group Transformation |
|---|---|---|---|
| Hept-6-ynoic acid | SOCl2 or (COCl)2 | Hept-6-ynoyl chloride | Carboxylic acid to Acyl chloride |
| Hept-6-ynoic acid | R-NH2, DCC | N-alkyl-hept-6-ynamide | Carboxylic acid to Amide |
| Hept-6-ynoic acid | R-OH, H+ | Alkyl hept-6-ynoate | Carboxylic acid to Ester |
Catalytic Processes Utilizing Tert Butyl Hept 6 Ynoate
Transition Metal-Catalyzed Transformations
Transition metals, with their diverse electronic properties and ability to coordinate with unsaturated bonds, are powerful catalysts for activating the terminal alkyne of tert-butyl hept-6-ynoate towards various synthetic transformations.
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a prime example of such transformations. In this context, this compound can serve as the alkyne component.
Detailed research has demonstrated the successful application of this compound in a Sonogashira-type cross-coupling reaction with 3-bromo-6-methyl-1,2,4,5-tetrazine. chemrxiv.orgrsc.orgchemrxiv.orgrsc.orgresearchgate.net This reaction provides an efficient route to functionalized tetrazines, which are valuable scaffolds in chemical biology. chemrxiv.orgrsc.orgchemrxiv.org The reaction proceeds under mild conditions, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. rsc.org
The general scheme for the Sonogashira coupling of this compound is as follows:
Scheme 1: Sonogashira coupling of this compound with a halo-heterocycle.
The reaction conditions and yields for the coupling of this compound with 3-bromo-6-methyl-1,2,4,5-tetrazine are summarized in the table below.
| Entry | Pd Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | CuI (10) | DIPEA | Toluene | 25 | 16 | 70 |
This table presents data from the Sonogashira-type coupling of this compound with 3-bromo-6-methyl-1,2,4,5-tetrazine. researchgate.net
Gold catalysts, particularly cationic gold(I) complexes, exhibit a strong affinity for alkynes, activating them towards nucleophilic attack. acs.org This property has been widely exploited in a variety of annulation and cyclization reactions to generate diverse heterocyclic and carbocyclic structures. While specific examples detailing the use of this compound in gold-catalyzed annulations are not prevalent in the literature, the reactivity of its terminal alkyne makes it a suitable substrate for such transformations.
In a typical gold-catalyzed intramolecular cyclization, the gold catalyst would coordinate to the alkyne of a suitably functionalized derivative of this compound, rendering it susceptible to attack by an internal nucleophile. For instance, a derivative containing a tethered alcohol or amine could undergo cyclization to form cyclic ethers or nitrogen-containing heterocycles, respectively.
The following table illustrates hypothetical conditions for a gold-catalyzed intramolecular hydroalkoxylation of a derivative of this compound.
| Entry | Gold Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Product Type |
| 1 | [Au(I)Cl] (2) | PPh₃ | Dioxane | 80 | Cyclic Ether |
| 2 | Ph₃PAuNTf₂ (1) | - | CH₂Cl₂ | 25 | Cyclic Ether |
This table illustrates representative conditions for gold-catalyzed intramolecular cyclizations of terminal alkynes.
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium catalysis for many cross-coupling reactions. rsc.org Nickel-catalyzed cross-electrophile coupling reactions, in particular, have garnered significant attention as they allow for the coupling of two different electrophiles, often an aryl or vinyl halide with an alkyl halide, in the presence of a reducing agent. organic-chemistry.org
The terminal alkyne of this compound could potentially be utilized in nickel-catalyzed reductive coupling reactions. For instance, the C-H bond of the terminal alkyne could be activated, or the alkyne could first be converted to a vinyl metal species, which would then participate in the cross-coupling.
A representative scheme for a nickel-catalyzed reductive cross-coupling involving a terminal alkyne is shown below:
Scheme 2: A representative nickel-catalyzed reductive cross-coupling of a terminal alkyne with an alkyl halide.
Typical conditions for such a reaction are presented in the following table.
| Entry | Nickel Catalyst (mol%) | Ligand | Reductant | Solvent | Temp (°C) |
| 1 | NiCl₂·glyme (10) | dtbbpy | Mn | DMF | 60 |
| 2 | NiBr₂·diglyme (5) | Terpyridine | Zn | DMA | 80 |
This table shows illustrative conditions for nickel-catalyzed reductive cross-couplings.
Rhodium catalysts are renowned for their ability to effect a wide range of asymmetric transformations, including hydrogenations, hydroformylations, and conjugate additions. The terminal alkyne of this compound can be a substrate for various rhodium-catalyzed asymmetric reactions. For example, in an asymmetric conjugate addition, a nucleophile could be added to the alkyne in a stereocontrolled manner, leading to the formation of a chiral product. acs.orgrsc.org
While rhodium-catalyzed asymmetric cycloisomerization of 1,6-enynes is a well-established process, the application to simple terminal alkynes like this compound would likely involve intermolecular reactions. nih.gov For instance, a rhodium-catalyzed asymmetric 1,4-addition of an organoboronic acid to the alkyne could generate a chiral vinylboronate, a versatile synthetic intermediate.
The table below outlines plausible conditions for a rhodium-catalyzed asymmetric conjugate addition to a terminal alkyne.
| Entry | Rhodium Precursor (mol%) | Chiral Ligand | Nucleophile | Solvent | Temp (°C) |
| 1 | [Rh(cod)₂]BF₄ (2.5) | (S)-BINAP | Arylboronic acid | Dioxane/H₂O | 100 |
| 2 | [Rh(acac)(CO)₂] (5) | (R)-MeO-BIPHEP | Phenylboronic acid | Toluene | 80 |
This table provides representative conditions for rhodium-catalyzed asymmetric conjugate additions to terminal alkynes.
Organocatalytic Methods
Organocatalysis, the use of small organic molecules as catalysts, offers a complementary approach to metal-catalyzed reactions, often proceeding under mild conditions and with high stereoselectivity.
Tertiary phosphines can act as nucleophilic catalysts to activate electron-deficient alkynes towards a variety of transformations. nih.gov The initial addition of the phosphine (B1218219) to the alkyne generates a zwitterionic intermediate, which can then react with various electrophiles or nucleophiles. nih.gov Although this compound is not a strongly electron-deficient alkyne (as the triple bond is not conjugated with the ester), the terminal alkyne can still undergo reactions under phosphine catalysis, potentially requiring more forcing conditions or more nucleophilic phosphines.
One potential application is a phosphine-catalyzed hydroacylation, where an aldehyde is added across the triple bond. This would lead to the formation of an α,β-unsaturated ketone after tautomerization.
A general scheme for this process is depicted below:
Scheme 3: A general scheme for the phosphine-catalyzed hydroacylation of a terminal alkyne.
Illustrative conditions for a phosphine-catalyzed reaction of a terminal alkyne are given in the table below.
| Entry | Phosphine Catalyst (mol%) | Reactant | Solvent | Temp (°C) |
| 1 | PBu₃ (20) | Aldehyde | Toluene | 110 |
| 2 | PPh₃ (15) | Michael Acceptor | THF | 65 |
This table shows representative conditions for nucleophilic phosphine-catalyzed reactions of terminal alkynes.
Mechanistic Elucidation and Stereochemical Analysis in Tert Butyl Hept 6 Ynoate Chemistry
Investigating Reaction Mechanism Pathways (e.g., radical intermediates, zwitterionic species)
Specific investigations into the reaction mechanisms of tert-butyl hept-6-ynoate are not extensively documented. However, the reactivity of its terminal alkyne functionality suggests the potential for several mechanistic pathways in its transformations.
Terminal alkynes are known to react through various intermediates depending on the reaction conditions and reagents. solubilityofthings.commdpi.com For instance, in the presence of radical initiators, reactions at the terminal alkyne could proceed via radical intermediates . A plausible scenario involves the homolytic cleavage of the C-H bond of the sp-hybridized carbon, which can then participate in radical-mediated C-C bond-forming reactions. mdpi.com
Alternatively, reactions involving electrophilic additions to the alkyne could involve the formation of vinylic carbocation intermediates. The stability of these intermediates would be a key factor in determining the reaction pathway. msu.edu In some cycloaddition reactions, the formation of zwitterionic species as intermediates is also a mechanistic possibility.
The tert-butyl ester group is generally stable under neutral and basic conditions but can be cleaved under acidic conditions, proceeding through a carbocation intermediate (tert-butyl cation) due to the stability of the tertiary carbocation.
A summary of potential intermediates in the reactions of this compound is presented in the table below.
| Functional Group | Reaction Type | Potential Intermediate |
| Terminal Alkyne | Radical Addition | Alkynyl Radical |
| Terminal Alkyne | Electrophilic Addition | Vinylic Carbocation |
| Terminal Alkyne | Cycloaddition | Zwitterionic Species |
| tert-Butyl Ester | Acid-catalyzed Hydrolysis | tert-Butyl Cation |
Kinetic Studies and Reaction Rate Determination
For a hypothetical reaction, such as the hydration of the alkyne to form a ketone, the rate law would likely be determined by the concentration of the alkyne and the catalyst (e.g., a mercury salt in acidic medium). The general rate equation would be:
Rate = k[this compound]^m[catalyst]^n
Where 'k' is the rate constant, and 'm' and 'n' are the orders of the reaction with respect to the reactants, which would be determined experimentally.
Factors that would be expected to influence the reaction rate include:
Temperature: Higher temperatures generally increase reaction rates.
Catalyst: The choice and concentration of a catalyst can significantly alter the reaction rate.
Solvent: The polarity and protic/aprotic nature of the solvent can influence the stability of intermediates and transition states, thereby affecting the rate.
Principles of Stereocontrol and Diastereoselectivity in Synthesis and Transformations
While specific studies on the stereocontrol in reactions of this compound are limited, the principles of stereocontrol in alkyne chemistry are well-established. rsc.org The linear geometry of the alkyne itself does not present stereocenters, but reactions that convert the alkyne to an alkene or an alkane can generate new stereocenters.
For example, the reduction of the alkyne to an alkene can be highly stereoselective:
Syn-addition of hydrogen, typically using Lindlar's catalyst, would produce the corresponding Z-alkene.
Anti-addition , for instance, through a dissolving metal reduction (e.g., Na in liquid NH3), would yield the E-alkene.
In reactions where a new chiral center is formed, the diastereoselectivity would be influenced by the presence of other chiral centers in the molecule or by the use of chiral catalysts or reagents. The bulky tert-butyl group, while not chiral, can exert steric influence on the approaching reagents, potentially leading to a degree of diastereoselectivity in certain reactions. a2bchem.com
The following table illustrates the expected stereochemical outcomes for the reduction of the alkyne in this compound.
| Reaction | Reagents | Stereochemical Outcome | Product |
| Hydrogenation | H₂, Lindlar's Catalyst | Syn-addition | Z-tert-butyl hept-6-enoate |
| Reduction | Na, NH₃ (l) | Anti-addition | E-tert-butyl hept-6-enoate |
Structure-Reactivity Relationships and Substrate Design
The structure of this compound dictates its reactivity. The key reactive sites are the terminal alkyne and the ester carbonyl group. The terminal alkyne is a region of high electron density, making it susceptible to electrophilic attack. msu.edu The terminal hydrogen is also weakly acidic and can be removed by a strong base to form a powerful nucleophile, an acetylide. solubilityofthings.com
The long hydrocarbon chain between the alkyne and the ester group provides flexibility to the molecule. The tert-butyl group of the ester provides significant steric hindrance, which can protect the carbonyl group from nucleophilic attack and can also influence the stereochemical outcome of reactions at nearby positions. a2bchem.com
In terms of substrate design for specific synthetic outcomes, modifications to the structure of this compound could be envisioned:
Altering the chain length: Shortening or lengthening the carbon chain could influence the propensity for intramolecular reactions, such as cyclizations.
Introducing substituents: Adding functional groups along the chain could introduce new reactive sites or chiral centers, allowing for more complex molecular architectures.
Changing the ester group: Replacing the tert-butyl group with a less bulky or a chiral ester could modify the steric environment and introduce another handle for stereocontrol.
The relationship between these structural features and the resulting reactivity is a fundamental concept in designing synthetic strategies that utilize this compound as a starting material.
Computational and Theoretical Investigations of Tert Butyl Hept 6 Ynoate
Quantum Mechanical Studies of Reaction Energetics and Transition States
Quantum mechanical calculations are fundamental to understanding the feasibility and pathways of chemical reactions. By modeling the potential energy surface, researchers can identify stable molecules, reaction intermediates, and the transition states that connect them. This allows for the determination of reaction barriers and thermodynamics, which are crucial for predicting reaction outcomes.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules to determine their properties. It offers a favorable balance between accuracy and computational cost, making it suitable for studying the complex reaction mechanisms often involving molecules like tert-butyl hept-6-ynoate.
For instance, DFT has been effectively used to study the mechanisms of various reactions involving terminal alkynes, such as carboxylation, coupling reactions, and cycloadditions. mdpi.comrsc.orgresearchgate.net In the context of this compound, DFT calculations could be employed to investigate reactions such as metal-catalyzed additions to the alkyne, isomerization, or reactions involving the ester group. These calculations would reveal the step-by-step mechanism, the geometry of all transition states, and the energies of all intermediates and products. rsc.org
For example, in a study of the copper(I)-catalyzed carboxylation of terminal alkynes, DFT calculations showed that the choice of solvent could significantly lower the energy barrier for CO2 insertion into the copper-carbon bond. mdpi.com Similar studies on this compound could elucidate the role of catalysts and solvents in promoting desired reactions.
Table 1: Illustrative Example of DFT-Calculated Energy Profile for a Hypothetical Reaction of a Terminal Alkyne
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | Alkyne + Reagent | 0.0 |
| Intermediate 1 | Initial complexation | -5.2 |
| Transition State 1 | First energy barrier | +15.8 |
| Intermediate 2 | Rearranged species | -10.1 |
| Transition State 2 | Second energy barrier | +22.5 |
| Products | Final products | -25.0 |
Note: This table presents hypothetical data to illustrate the type of information obtained from DFT calculations on reaction energetics.
For even greater accuracy in energetic calculations, high-level ab initio methods are employed. Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) is often considered the "gold standard" in quantum chemistry for its ability to provide highly accurate energies. The Domain-based Local Pair Natural Orbital CCSD(T) (DLPNO-CCSD(T)) method makes these high-accuracy calculations feasible for larger molecules by reducing the computational cost without significant loss of accuracy.
These methods are particularly valuable for refining the energies of stationary points (reactants, intermediates, transition states, and products) that have been initially located using DFT. A common approach is to perform geometry optimizations and frequency calculations at the DFT level, followed by single-point energy calculations using DLPNO-CCSD(T). This provides a more reliable prediction of reaction barriers and thermodynamics.
A detailed quantum-chemical study on alkyne haloboration utilized DLPNO-CCSD(T) to compare the energetics of different reaction pathways. nih.govacs.orgnih.govresearchgate.net The study found that for certain reactions, results from other methods like MP2 corresponded better to the DLPNO-CCSD(T) energies than some DFT functionals, highlighting the importance of benchmarking for specific reaction types. nih.govacs.orgnih.govresearchgate.net For this compound, DLPNO-CCSD(T) calculations would be crucial for obtaining definitive energy profiles for key reactions, helping to distinguish between competing mechanistic pathways.
Elucidation of Electronic Structure and Bonding
Understanding the electronic structure of a molecule is key to explaining its reactivity. Computational methods can provide detailed information about how electrons are distributed within a molecule and the nature of its chemical bonds.
For this compound, this would involve analyzing the distribution of electron density, the energies and shapes of its molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the partial charges on each atom. The terminal alkyne group is electron-rich due to the π-bonds, making it a likely site for electrophilic attack. The ester group, with its polar carbonyl bond, can act as both a hydrogen bond acceptor and a site for nucleophilic attack.
Natural Bond Orbital (NBO) analysis is a technique used to study bonding interactions within a molecule. rsc.org For this compound, NBO analysis could quantify the hybridization of the atoms in the alkyne and ester groups and describe the key donor-acceptor interactions that stabilize the molecule. This information is valuable for understanding the intrinsic properties of the molecule that govern its chemical behavior.
Prediction of Reactivity and Selectivity Profiles
A major goal of computational chemistry is to predict how a molecule will react under different conditions. By calculating the activation energies for various possible reaction pathways, chemists can predict which products are most likely to form (kinetic vs. thermodynamic control) and with what stereochemistry or regiochemistry.
For this compound, this could involve modeling its reaction with a variety of reagents. For example, in a hydroboration reaction, computational studies could predict whether the boron will add to the terminal or the internal carbon of the alkyne (regioselectivity). In reactions that could produce stereoisomers, the transition state energies leading to each isomer can be calculated to predict the stereochemical outcome.
Computational studies on the reductive coupling of terminal alkynes have used DFT to explain the E-stereoselectivity of the reaction. rsc.org The calculations revealed that the formation of a specific allylic amine product was favored due to the lower activation energy of a key protodemetalation step compared to a competing elimination pathway. rsc.org Similar predictive power could be applied to reactions of this compound to guide experimental efforts.
Computational Design and Optimization of Catalytic Systems
Computational methods are increasingly used in the design and optimization of catalysts for specific chemical transformations. mdpi.comrsc.org By understanding the mechanism of a catalyzed reaction at a molecular level, researchers can computationally screen different catalysts and ligands to identify those that are likely to be more efficient or selective.
For reactions involving this compound, such as transition-metal-catalyzed functionalization, computational studies could be used to:
Screen different metal centers: Investigate how the choice of metal (e.g., copper, rhodium, gold) affects the reaction mechanism and energetics. rsc.orgnih.gov
Design ligands: Model the effect of different ligand structures on the activity and selectivity of the catalyst. This can involve tuning the steric and electronic properties of the ligands to favor a desired reaction pathway.
Understand catalyst deactivation: Investigate potential pathways by which the catalyst can be deactivated, providing insights into how to improve its stability and lifetime.
For example, DFT calculations on the isomerization of terminal alkynes mediated by rhodium complexes have shown how the bite angle of the pincer ligand can be tuned to shift the equilibrium between the alkyne and vinylidene isomers. rsc.orgnih.gov This type of insight is invaluable for the rational design of new catalytic systems for alkyne functionalization.
Advanced Spectroscopic Characterization Techniques for Research on Tert Butyl Hept 6 Ynoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
NMR spectroscopy is a powerful analytical method that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For tert-butyl hept-6-ynoate, a combination of one-dimensional and multidimensional NMR experiments is used for complete structural assignment.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. The ¹H NMR spectrum of this compound is characterized by several distinct signals. The most prominent feature is a sharp singlet in the upfield region, typically between 0.5 and 2.0 ppm, which integrates to nine protons and is characteristic of the chemically equivalent methyl protons of the tert-butyl group. acdlabs.com This signal's high intensity makes it easily identifiable. acdlabs.comnih.gov The terminal alkyne proton appears as a triplet due to coupling with the adjacent methylene group. The remaining signals correspond to the four methylene (CH₂) groups of the heptanoate chain, which typically appear as multiplets in the spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound Note: Chemical shifts (δ) are approximate and can vary based on the solvent and spectrometer frequency.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 2.25 | t | 2H | -CH₂-C≡CH |
| ~ 2.20 | t | 2H | -CH₂-C=O |
| ~ 1.95 | t | 1H | -C≡CH |
| ~ 1.70 | m | 2H | -CH₂-CH₂-C=O |
| ~ 1.55 | m | 2H | -CH₂-CH₂-C≡CH |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak. This allows for the identification of all 11 carbon atoms in the structure. The spectrum would show signals for the carbonyl carbon of the ester, the two sp-hybridized carbons of the alkyne, the quaternary and methyl carbons of the tert-butyl group, and the four distinct sp³-hybridized methylene carbons of the alkyl chain. The chemical shifts for the tert-butyl methyl carbons typically appear between 20 and 42 ppm. acdlabs.com
Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: Chemical shifts (δ) are approximate and can vary based on the solvent and spectrometer frequency.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| ~ 172.0 | C=O | Ester Carbonyl |
| ~ 84.0 | C | C ≡CH |
| ~ 80.0 | C | -OC (CH₃)₃ |
| ~ 69.0 | CH | -C≡C H |
| ~ 34.0 | CH₂ | -C H₂-C=O |
| ~ 28.5 | CH₃ | -OC(CH₃)₃ |
| ~ 28.0 | CH₂ | -C H₂-CH₂-C≡CH |
| ~ 24.0 | CH₂ | -C H₂-CH₂-C=O |
To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, multidimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal the sequence of the methylene groups in the alkyl chain by showing cross-peaks between adjacent CH₂ groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It is used to definitively assign the carbon signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity around non-protonated (quaternary) centers. For instance, a key HMBC correlation would be observed between the nine protons of the tert-butyl group and both the quaternary carbon of the tert-butyl group and the carbonyl carbon of the ester, confirming the ester linkage. nanalysis.com
While standard NMR focuses on ¹H and ¹³C, heteronuclear NMR can be used to study other NMR-active nuclei. This becomes relevant when studying derivatives of this compound. For example, if the compound were used in the synthesis of an organotin or fluorinated molecule, ¹¹⁹Sn or ¹⁹F NMR would be essential. These techniques would provide direct information about the chemical environment around the tin or fluorine atoms, helping to confirm the success of a reaction and elucidate the structure of the resulting derivative. nanalysis.comrsc.org
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound. nih.gov It measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). For this compound, with a molecular formula of C₁₁H₁₈O₂, the theoretical monoisotopic mass is 182.13068 Da. uni.lu HRMS can measure the mass of the molecular ion (or a common adduct like [M+H]⁺ or [M+Na]⁺) and compare it to the calculated theoretical value. uni.lu A close match between the experimental and theoretical mass provides unambiguous confirmation of the molecular formula. nih.govdtu.dk Analysis of the fragmentation patterns can also support the proposed structure; common fragments for this molecule would include the loss of a methyl radical or the neutral loss of isobutylene from the tert-butyl group. researchgate.net
Table 3: Predicted HRMS Data for this compound Adducts Source: Predicted data based on the molecular formula C₁₁H₁₈O₂. uni.lu
| Adduct | Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₉O₂⁺ | 183.13796 |
| [M+Na]⁺ | C₁₁H₁₈NaO₂⁺ | 205.11990 |
| [M+K]⁺ | C₁₁H₁₈KO₂⁺ | 221.09384 |
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not extensively documented in publicly available literature, its fragmentation pattern can be predicted based on the fragmentation rules of esters and compounds containing a tert-butyl group. libretexts.orgnih.gov
Upon ionization, typically through techniques like electrospray ionization (ESI) or electron ionization (EI), the molecular ion ([M]+• or [M+H]+) of this compound would be expected to undergo characteristic fragmentation pathways. The prominent tert-butyl group is prone to facile cleavage, leading to the formation of a stable tert-butyl cation or the loss of isobutylene.
Predicted Fragmentation Pathways of this compound:
A primary fragmentation event would involve the cleavage of the bond between the oxygen and the tert-butyl group. This can occur in two ways:
Loss of a tert-butyl radical: This would result in the formation of a hept-6-enoyl cation.
Loss of isobutylene: A rearrangement reaction can lead to the loss of a neutral isobutylene molecule (C₄H₈) and the formation of a protonated hept-6-ynoic acid.
Further fragmentation of the hept-6-ynoate chain could also occur, leading to the loss of smaller neutral fragments. The terminal alkyne group may also influence the fragmentation pattern.
Interactive Data Table: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 183.13796 ([M+H]⁺) | 127.07537 | C₄H₈ | Protonated hept-6-ynoic acid |
| 183.13796 ([M+H]⁺) | 57.07040 | C₇H₉O₂ | tert-Butyl cation |
| 182.13013 ([M]⁺•) | 125.06023 | C₄H₉• | Hept-6-enoyl cation |
| 182.13013 ([M]⁺•) | 57.07040 | C₇H₇O₂• | tert-Butyl cation |
Note: The m/z values are predicted based on the chemical formula and known fragmentation mechanisms. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its alkyne, ester, and alkyl functionalities.
Key Vibrational Modes:
C≡C-H Stretch: The terminal alkyne will exhibit a sharp, characteristic stretching vibration.
C≡C Stretch: The carbon-carbon triple bond stretch will also be present, though typically weaker than the C-H stretch.
C=O Stretch: The carbonyl group of the ester will show a strong absorption band.
C-O Stretch: The single bond between the carbonyl carbon and the oxygen of the ester will have a characteristic stretching vibration.
C-H Stretches and Bends: The various sp³, sp², and sp hybridized C-H bonds in the molecule will have distinct stretching and bending vibrations.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Terminal Alkyne (C≡C-H) | C-H Stretch | ~3300 | Strong, Sharp |
| Alkyne (C≡C) | C≡C Stretch | ~2120 | Weak to Medium |
| Ester (C=O) | C=O Stretch | ~1735 | Strong |
| Ester (C-O) | C-O Stretch | ~1250-1150 | Strong |
| Alkyl (C-H) | C-H Stretch | ~2950-2850 | Medium to Strong |
| tert-Butyl | C-H Bend | ~1390 and ~1365 | Medium |
Note: These are approximate wavenumber ranges and the exact positions can be influenced by the molecular environment.
X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state.
As of the current literature survey, there are no published crystal structures for this compound itself or its crystalline derivatives. The compound is a liquid at room temperature, which precludes direct analysis by single-crystal X-ray diffraction.
To utilize this powerful technique, a suitable crystalline derivative of this compound would first need to be synthesized. This could be achieved through a variety of chemical reactions, such as:
Formation of a metal-alkyne complex: The terminal alkyne could be reacted with a metal salt (e.g., silver or copper) to form a stable, crystalline complex.
Derivatization of the ester: The ester could potentially be transformed into a solid derivative, such as an amide or a hydrazide, which may be more amenable to crystallization.
Introduction of a co-crystallizing agent: A suitable host molecule could be used to form a crystalline inclusion complex with this compound.
Once a suitable single crystal is obtained, X-ray diffraction analysis would yield a detailed structural model.
Interactive Data Table: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.05 |
Note: This data is purely hypothetical and serves to illustrate the type of information that would be obtained from an X-ray crystallographic study.
Applications of Tert Butyl Hept 6 Ynoate As a Synthetic Building Block
Role as a Precursor in Complex Natural Product Total Synthesis
In the field of total synthesis, building blocks that allow for the controlled, sequential construction of complex carbon skeletons are of paramount importance. While direct examples of tert-butyl hept-6-ynoate in the total synthesis of a specific complex natural product are not prominently documented in publicly available research, the utility of its core structure—a terminal alkyne protected as a tert-butyl ester—is well-established.
This type of building block is particularly useful in syntheses involving acetylide chemistry. The terminal alkyne can be deprotonated to form a potent carbon nucleophile, which can then be used to form new carbon-carbon bonds. For instance, in the synthesis of complex oligoynes, which are precursors to advanced carbon-rich materials and themselves represent challenging synthetic targets, similar structures are employed. A representative reaction involves the coupling of a brominated alkyne with a zincated terminal alkyne, a process that extends the carbon chain while keeping the ester functionality intact for later transformations. The tert-butyl group ensures the ester survives the organometallic reagents used in the coupling step.
Intermediate in the Construction of Advanced Organic Scaffolds (e.g., pitavastatin (B1663618) intermediates)
The synthesis of pharmaceutically active compounds often requires the assembly of multiple fragments through a series of reactions. Protecting groups are crucial in these multi-step sequences to mask reactive functional groups that are not meant to react in a particular step. The tert-butyl ester of this compound is an excellent example of such a protecting group.
In the synthesis of statins like pitavastatin, a key structural feature is the (3R,5S)-3,5-dihydroxyhept-6-enoic acid side chain. Various synthetic strategies have been developed to construct this chiral side chain and attach it to the quinoline (B57606) core of the molecule. In many of these routes, the carboxylic acid of the side chain is protected as an ester to prevent unwanted side reactions, such as lactonization or interference with organometallic reagents.
The tert-butyl ester is particularly advantageous due to its high stability under a wide range of reaction conditions, including basic and nucleophilic environments. It can withstand the conditions of Wittig or Julia-Kocienski olefination reactions commonly used to form the double bond in the statin side chain. medchemexpress.com It is only removed at the final stages of the synthesis under acidic conditions, which cleaves the ester to reveal the parent carboxylic acid, a step often performed concurrently with the removal of other acid-labile protecting groups. medchemexpress.com While various precursors are used, a building block like this compound represents a potential starting material for elaborating this crucial side chain.
| Reaction Step | Key Reagents | Purpose of tert-Butyl Ester | Typical Deprotection Condition |
|---|---|---|---|
| Wittig Olefination | Phosphonium ylide, Aldehyde | Protects the carboxylic acid from the basic and nucleophilic ylide reagent. | Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) |
Utilization in the Design and Synthesis of Novel Functional Molecules
The unique combination of a terminal alkyne and a protected carboxylate makes this compound an ideal linker for creating novel, bifunctional molecules, particularly in the field of medicinal chemistry. The terminal alkyne is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent linking of two different molecular entities—one bearing an alkyne and the other an azide. nih.gov
A prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal system to destroy specific disease-causing proteins. medchemexpress.commusechem.com They consist of two different ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. medchemexpress.com
This compound serves as a precursor to the linker component. The alkyne end can be "clicked" onto an azide-functionalized ligand, while the tert-butyl ester provides a stable handle that can either be kept to modulate the physicochemical properties of the final PROTAC or be hydrolyzed to reveal a carboxylic acid for attachment to the second ligand. nih.gov This modular approach, facilitated by click chemistry, enables the rapid synthesis of libraries of PROTACs with varying linker lengths and compositions to optimize degradation potency and selectivity. nih.gov Chemical suppliers often categorize this compound and similar molecules specifically as click chemistry reagents for this purpose. chemscene.combldpharm.com
| Molecular Component | Function | Example Reaction | Key Benefit |
|---|---|---|---|
| Terminal Alkyne | Reactive handle for covalent ligation | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, specificity, and biocompatibility of the reaction. |
| tert-Butyl Ester | Stable protecting group / solubility modifier | Hydrolysis (e.g., with TFA) | Allows for modular synthesis and late-stage functionalization. |
Applications in Polymeric and Materials Science Research (e.g., alkyne polymerization for research purposes)
In materials science, the properties of polymers can be precisely tuned by the choice of monomers. While the polymerization of this compound itself is not widely reported, its structure suggests significant potential based on the known reactivity of its constituent functional groups.
The polymerization of a structurally analogous monomer, tert-butyl acrylate (B77674) (tBA), is well-established. Using techniques like Atom Transfer Radical Polymerization (ATRP), tBA can be polymerized to form well-defined polymers. The bulky tert-butyl groups in poly(tert-butyl acrylate) impart useful properties such as hydrophobicity and hydrolytic stability. Crucially, the tert-butyl esters can be quantitatively removed post-polymerization by acidolysis to yield poly(acrylic acid), a versatile polyelectrolyte used in hydrogels, coatings, and adhesives.
By analogy, this compound could potentially be polymerized via its terminal alkyne group using transition-metal catalysts (e.g., Rhodium or Palladium based) to create a polymer with pendant -(CH₂)₄-COO-tBu side chains. Subsequent hydrolysis of these side chains would yield a polymer with carboxylic acid groups, creating a functional material analogous to poly(acrylic acid) but with a different backbone structure and potentially different material properties.
Furthermore, the alkyne group can be used in polymer modification and cross-linking. For example, this compound could be incorporated as a co-monomer into a polymer chain to introduce pendant alkyne groups. These alkynes can then serve as handles for post-polymerization modification via click chemistry or for cross-linking the polymer chains, for instance, through thiol-yne reactions to form stable polymer networks for hydrogels or elastomers.
Emerging Research Frontiers and Future Perspectives
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of tert-butyl hept-6-ynoate and related alkyne esters, aiming to reduce environmental impact and improve resource efficiency. nih.gov Research in this area focuses on several key aspects:
Catalyst-Free and Metal-Free Reactions: A significant advancement is the development of electrochemical esterification of alkynes that proceeds without the need for catalysts or oxidants, presenting a green and atom-economical method. rsc.org Furthermore, metal-free oxidative C(sp)–H functionalization of alkynes offers a sustainable route to valuable chemical intermediates. rsc.org
Recyclable Catalysts: To minimize waste and reduce costs, researchers are exploring the use of recyclable catalysts. nih.gov For instance, heterogeneous basic polystyrene resins have been used for the deuteration of terminal alkynes and can be recovered and reused without a significant loss of activity. nih.gov
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are a cornerstone of green chemistry. nih.gov Cross-dehydrogenative coupling (CDC) reactions are being developed as sustainable methods due to their high atom economy, minimizing waste generation. labmanager.com
Greener Solvents and Reagents: The use of environmentally benign solvents and reagents is a critical component of sustainable synthesis. rsc.org Research has demonstrated the use of molecular oxygen as a non-toxic and abundant oxidant in ester-producing reactions, with water as the only byproduct. labmanager.com
Table 1: Sustainable Synthesis Approaches
| Approach | Description | Key Advantages | Reference |
|---|---|---|---|
| Electrochemical Esterification | Catalyst-free and oxidant-free synthesis of esters from alkynes. | Green, atom-economical, avoids toxic metals. | rsc.org |
| Recyclable Catalysts | Use of catalysts like basic polystyrene resins that can be recovered and reused. | Reduced waste, cost-effective, suitable for industrial applications. | nih.gov |
| Metal-Free C(sp)–H Functionalization | Oxidative functionalization of alkynes without the use of metal catalysts. | Avoids toxic metal contamination, environmentally benign. | rsc.org |
| Cross-Dehydrogenative Coupling (CDC) | C-H bond activation reactions with high atom economy. | Efficient use of reactants, minimizes waste. | labmanager.com |
Flow Chemistry and Continuous Processing Applications
Flow chemistry, or continuous processing, is emerging as a powerful tool for the synthesis of chemical compounds, offering significant advantages over traditional batch methods. mt.comvapourtec.com The application of flow chemistry to the synthesis of this compound and similar molecules is a promising area of research. rsc.orgresearchgate.net
Enhanced Safety and Control: Flow reactors provide better control over reaction parameters such as temperature and pressure, which is particularly important for potentially hazardous reactions. mt.comresearchgate.net The small reaction volumes in microreactors enhance safety by minimizing the amount of hazardous material present at any given time. researchgate.net
Increased Efficiency and Yield: The high surface-to-volume ratio in flow reactors allows for more efficient heat and mass transfer, leading to faster reaction times and often higher product yields. mt.comresearchgate.net Continuous flow processes can be optimized rapidly, reducing development timelines. rsc.org
Scalability and Automation: Flow chemistry systems are readily scalable by operating the system for longer periods or by running multiple systems in parallel. vapourtec.com These systems can also be automated, allowing for high-throughput synthesis and optimization of reaction conditions. vapourtec.com
Sustainable Synthesis: Flow chemistry aligns with the principles of green chemistry by enabling more efficient use of reagents and energy, and by facilitating the use of immobilized catalysts that can be easily separated from the product stream. vapourtec.comrsc.org
Table 2: Advantages of Flow Chemistry in Synthesis
| Advantage | Description | Relevance to this compound | Reference |
|---|---|---|---|
| Improved Safety | Smaller reaction volumes and better control over exothermic reactions. | Safer handling of reagents and intermediates. | mt.comresearchgate.net |
| Enhanced Efficiency | Faster reaction times and higher yields due to superior heat and mass transfer. | More efficient production of the target compound. | mt.comresearchgate.net |
| Scalability | Easier to scale up production compared to batch processes. | Facilitates the transition from laboratory to industrial scale. | vapourtec.com |
| Automation | Allows for high-throughput screening and optimization of reaction conditions. | Accelerates the development of optimal synthetic routes. | vapourtec.comrsc.org |
Chemoenzymatic Transformations and Biocatalytic Cascades
The integration of enzymatic reactions into synthetic pathways, known as chemoenzymatic synthesis, offers a highly selective and sustainable approach to producing complex molecules. nih.govresearchgate.net For this compound, this field opens up possibilities for creating chiral derivatives and performing specific chemical transformations.
Enantioselective Synthesis: Lipases and esterases are widely used in biocatalysis for the enantioselective formation and hydrolysis of ester bonds. nih.gov This could be applied to the tert-butyl ester group of the target molecule to produce enantiomerically pure compounds, which is crucial in the synthesis of pharmaceuticals. nih.gov
Biocatalytic Cascades: Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, can significantly improve the efficiency of a synthetic route. nih.gov These cascades can be designed to perform a series of transformations on the hept-6-ynoate scaffold, leading to complex products with high selectivity. nih.gov
Functional Group Transformations: Enzymes can be used to selectively modify specific functional groups within a molecule. For instance, the terminal alkyne of this compound could be a substrate for enzymes that catalyze hydration or addition reactions, leading to new functionalized derivatives.
Innovations in Catalysis and Synthetic Method Development
Continuous innovation in catalysis and synthetic methodologies is crucial for the efficient and selective synthesis of molecules like this compound. organic-chemistry.orgresearchgate.net Recent advancements focus on developing more robust, efficient, and versatile catalytic systems.
Palladium-Catalyzed Cross-Coupling: The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. nih.govorganic-chemistry.org This reaction could be used to further functionalize the alkyne terminus of this compound.
Novel Catalytic Systems: Researchers are developing new catalysts to improve the efficiency and sustainability of alkyne and ester synthesis. labmanager.com This includes the use of bimetallic oxide clusters that can operate under mild conditions with environmentally friendly oxidants like molecular oxygen. labmanager.com
Metal-Free Oxidation: The development of metal-free oxidation methods, such as those using Bu4NI as a catalyst for the synthesis of tert-butyl peresters from aldehydes, provides a greener alternative to traditional metal-catalyzed oxidations. rsc.org
Exploration of New Chemical Space with Hept-6-ynoate Scaffolds
The unique combination of a terminal alkyne and a tert-butyl ester makes this compound a valuable building block for exploring new chemical space. chemscene.com This involves using the scaffold to create diverse libraries of molecules for various applications, including drug discovery and materials science. mdpi.com
Cascade Reactions: The alkyne functionality is a versatile handle for initiating cascade reactions, where a series of bond-forming events occur in a single operation to rapidly build molecular complexity. researchgate.netnsf.govresearchgate.net The hept-6-ynoate scaffold can be designed to participate in such cascades to generate novel polycyclic structures.
Click Chemistry: The terminal alkyne is a key participant in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for linking the hept-6-ynoate scaffold to other molecules to create new conjugates and materials. chemscene.com
Synthesis of Complex Molecules: The functional groups of this compound can be transformed into other functionalities, such as carboxylic acids, aldehydes, or ketones, which can then be used in a wide range of organic reactions to build more complex molecular architectures. masterorganicchemistry.com The conversion of esters to terminal alkynes is a known transformation that highlights the synthetic utility of such scaffolds. organic-chemistry.org
Q & A
Q. How should researchers ethically report conflicting toxicity data for tert-butyl hept-6-ynoate derivatives?
- Methodological Answer : Disclose all data sources transparently, highlighting methodological differences (e.g., cell lines, exposure durations). Use meta-analysis to weight studies by sample size and reliability. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
